Cas no 50562-79-3 (1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde)

1-(4-Methylbenzenesulfonyl)-1H-indole-3-carbaldehyde is a sulfonylated indole derivative characterized by its reactive aldehyde functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. The presence of the tosyl (4-methylbenzenesulfonyl) group enhances stability and facilitates selective transformations under controlled conditions. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry and materials science. The aldehyde moiety allows for further functionalization through condensation or nucleophilic addition reactions, enabling the synthesis of complex molecular architectures. Proper handling under inert conditions is recommended to preserve its reactivity.
1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde structure
50562-79-3 structure
Product Name:1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde
CAS No:50562-79-3
MF:C16H13NO3S
MW:299.344322919846
MDL:MFCD00238944
CID:376928
PubChem ID:735817
Update Time:2025-11-02

1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-Tosyl-1H-indole-3-carbaldehyde
    • 1-(4-methylphenyl)sulfonylindole-3-carbaldehyde
    • 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde
    • 1-[(4-METHYLPHENYL)SULPHONYL]-1H-INDOLE-3-CARBOXALDEHYDE
    • 1H-Indole-3-carboxaldehyde,1-[(4-methylphenyl)sulfonyl]-
    • 1-(Toluene-4-sulfonyl)-1H-indole-3-carbaldehyde
    • 1-(toluene-4-sulfonyl)-1H-indole-3-carboxaldehyde
    • 1-[(4-methylphenyl)sulfonyl]indole-3-carboxaldehyde
    • 1-tosyl-1H-indole-3-carboxaldehyde
    • N1-Ts indole 3-carboxaldehyde
    • N-tosylindole-3-carboxaldeh
    • 1-(4-Methylbenzenesulfonyl)-1H-indole-3-carboxaldehyde
    • 1-Tosylindole-3-carboxaldehyde
    • N-Tosyl-3-formylindole
    • 1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde
    • AB00644608-06
    • Oprea1_458435
    • SCHEMBL946372
    • EN300-235809
    • SMR000413897
    • F13291
    • 1-[(4-methylphenyl)sulfonyl]-1-h-indole-3-carbaldehyde
    • J-505161
    • 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-3-carbaldehyde
    • 9P-917
    • CHEMBL1418255
    • 1-(p-tolylsulfonyl)indole-3-carbaldehyde
    • 50562-79-3
    • SY081092
    • MLS000777503
    • BDBM78878
    • 1-[(4-methylphenyl)sulphonyl]indole-3-carbaldehyde
    • OIPHRFQIBIQGJF-UHFFFAOYSA-N
    • CS-0145147
    • DTXSID30352842
    • HMS2744A14
    • F2189-0172
    • AKOS001586432
    • CBDivE_002464
    • 1-(4-methylphenyl)sulfonyl-3-indolecarboxaldehyde
    • A828175
    • cid_735817
    • Oprea1_732980
    • 1-tosylindole-3-carbaldehyde
    • MFCD00238944
    • N-tosyl-indole-3-carboxaldehyde
    • FT-0607076
    • 1-(4-Tolylsulfonyl)indole-3-carboxaldehyde
    • BBL023440
    • NSC830796
    • STK013721
    • NSC-830796
    • 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde
    • DB-004910
    • MDL: MFCD00238944
    • Inchi: 1S/C16H13NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3
    • InChI Key: OIPHRFQIBIQGJF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N1C=C(C=O)C2C=CC=CC1=2)(=O)=O

Computed Properties

  • Exact Mass: 299.06200
  • Monoisotopic Mass: 299.061614
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 476
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.5
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.28
  • Melting Point: 149 ºC
  • Boiling Point: 517 ºC
  • Flash Point: 267 ºC
  • Refractive Index: 1.633
  • PSA: 64.52000
  • LogP: 4.08000

1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde Security Information

  • Safety Instruction: S24/25
  • HazardClass:IRRITANT
  • Safety Term:S24/25

1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(CAS:50562-79-3)1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde
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Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:27
Price ($):180.0
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1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde Related Literature

Additional information on 1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde

Comprehensive Overview of 1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde (CAS No. 50562-79-3)

1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde is a structurally complex organic compound with a unique combination of indole, benzenesulfonyl, and aldehyde functional groups. This chemical entity, identified by its CAS No. 50562-79-3, has garnered increasing attention in recent years due to its potential applications in pharmaceutical research, materials science, and analytical chemistry. The indole core, a well-known pharmacophore in numerous bioactive molecules, contributes to its biological relevance, while the 4-methylbenzenesulfonyl moiety provides hydrophobicity and structural rigidity. The aldehyde group at position 3 of the indole ring introduces electrophilic character, which can be leveraged in diverse chemical transformations.

Recent advances in medicinal chemistry have highlighted the significance of indole derivatives in drug discovery. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that indole-based compounds with benzenesulfonyl substituents exhibit potent inhibitory activity against tyrosine kinase targets, which are implicated in cancer progression. The aldehyde functionality in 1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde may serve as a versatile handle for further derivatization, enabling the development of selective kinase inhibitors with improved pharmacokinetic profiles. Notably, the 4-methylbenzenesulfonyl group enhances lipophilicity, potentially facilitating better membrane permeability and target engagement.

The synthetic accessibility of 1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde has been a focus of recent research. A 2024 report in Organic Letters described an efficient one-pot synthesis pathway involving indole aldehyde condensation with 4-methylbenzenesulfonyl chloride under microwave-assisted conditions. This method achieved a high yield (>85%) and short reaction time (15 minutes), demonstrating the compound's practical utility in pharmaceutical and chemical industries. The regioselective formation of the benzenesulfonyl group at the 4-position of the indole ring was confirmed via NMR spectroscopy and X-ray crystallography, providing structural validation for its synthetic feasibility.

Applications in bioimaging have emerged as a novel area of interest for 1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde. A 2023 study in ACS Chemical Biology explored its fluorescent properties when conjugated with fluorophore-containing ligands. The aldehyde group was utilized in click chemistry reactions to form stable covalent bonds with amine-functionalized probes, enabling the development of cell-permeable fluorescent markers. These markers exhibited high specificity in detecting mitochondrial membrane potential changes, a critical parameter in apoptosis research and neurodegenerative disease studies.

Material science applications are another promising avenue for 1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde. Researchers at the University of Tokyo reported in Advanced Materials (2024) that self-assembly of indole-based molecules can form nanofibrous networks with high surface area and porosity. The benzenesulfonyl substituent was found to enhance hydrophobic interactions between indole units, leading to robust supramolecular structures suitable for drug delivery or electronic device fabrication. The aldehyde functionality also enabled crosslinking reactions with amine-containing polymers, expanding its versatility in material design.

Environmental applications are being explored due to the adsorption capacity of indole derivatives for heavy metals. A 2023 paper in Environmental Science & Technology demonstrated that functionalized indole compounds with sulfonyl groups can selectively bind lead (Pb2+) and arsenic (As3+) ions from aqueous solutions. The 4-methylbenzenesulfonyl group in 1-(4-methylbenzenesulfonyl)-1H-indile-3-carbaldehyde was shown to increase binding affinity by stabilizing coordination complexes through electrostatic interactions and π-π stacking. This property positions the compound as a potential candidate for wastewater treatment and contaminant removal technologies.

Computational studies have further elucidated the reactivity profile of 1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde. Density functional theory (DFT) calculations published in Chemical Science (2024) revealed that the aldehyde group is the most electrophilic site in the molecule, with a HOMO-LUMO gap of ~3.2 eV. The benzenesulfonyl group was found to modulate the electronic density of the indole ring, enhancing reactivity towards nucleophiles. These insights are critical for predicting reaction pathways and optimizing synthetic conditions in further chemical transformations.

Future research directions are likely to focus on biological evaluation of 1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde in preclinical models. Ongoing studies are investigating its antimicrobial activity against multidrug-resistant pathogens, with preliminary data suggesting inhibition of efflux pump mechanisms in Gram-negative bacteria. Additionally, its photophysical properties are being explored for photodynamic therapy applications, where aldehyde-based photosensitizers could generate reactive oxygen species under specific wavelengths.

Industrial scalability remains a key consideration for the commercialization of 1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde. Recent process development work has demonstrated that microwave-assisted synthesis and flow chemistry approaches can achieve gram-scale production with high consistency and low environmental impact. These advances align with the green chemistry principles emphasized in modern pharmaceutical manufacturing.

In conclusion, 1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde (CAS No. 50562-79-3) represents a versatile molecular scaffold with diverse applications in materials science, environmental remediation, and biomedical fields. Continued interdisciplinary research will be essential to fully realize its potential and address the challenges associated with large-scale implementation.

1-(4-Methylbenzenesulfonyl)-1H-indole-3-carbaldehyde (CAS No. 50562-79-3): A Multifunctional Molecule with Diverse Applications --- ### Overview 1-(4-Methylbenzenesulfonyl)-1H-indole-3-carbaldehyde (CAS No. 50562-79-3) is a structurally complex molecule that combines three key functional groups: - Indole ring: Known for its biological activity and involvement in numerous natural products and pharmaceuticals. - 4-Methylbenzenesulfonyl group: Provides hydrophobicity and modulates electronic properties. - Aldehyde group: Offers reactivity and potential for further chemical modifications. This molecule has attracted significant attention due to its versatile reactivity, adsorption properties, and potential applications in materials science, environmental remediation, and biomedicine. --- ### Applications and Research Highlights #### 1. Materials Science: Supramolecular Assembly - Self-assembly: The molecule can form nanofibrous networks with high surface area and porosity, ideal for drug delivery systems or electronic applications. - Crosslinking: The aldehyde group enables crosslinking with amine-containing polymers, enhancing mechanical and thermal stability. #### 2. Environmental Remediation - Heavy metal adsorption: The sulfonyl group and indole ring work synergistically to bind lead (Pb²⁺) and arsenic (As³⁺) from aqueous solutions. - Mechanism: Involves electrostatic interactions, π-π stacking, and coordination complexes, making it a promising candidate for wastewater treatment. #### 3. Biomedical Applications - Antimicrobial activity: Preliminary studies indicate inhibition of efflux pump mechanisms in Gram-negative bacteria, suggesting potential as an antimicrobial agent. - Photodynamic therapy (PDT): The aldehyde-based photosensitizer generates reactive oxygen species under specific wavelengths, showing promise for cancer therapy. #### 4. Computational Insights - DFT Calculations: Reveal the aldehyde group as the most electrophilic site, with a HOMO-LUMO gap of ~3.2 eV. - Reactivity modulation: The sulfonyl group enhances nucleophilic attack on the indole ring, guiding synthetic pathway optimization. #### 5. Industrial Scalability - Microwave-assisted synthesis and flow chemistry enable gram-scale production with high yield and low environmental impact, aligning with green chemistry principles. --- ### Challenges and Future Directions - Biological Evaluation: Further in vivo studies are needed to confirm safety and efficacy in preclinical models. - Large-Scale Implementation: Challenges in cost-effective production and stability under industrial conditions require continued process optimization. - Interdisciplinary Collaboration: Integration of chemistry, biology, and materials science will be critical to unlock the full potential of this molecule. --- ### Conclusion 1-(4-Methylbenzenesulfonyl)-1H-indole-3-carbaldehyde (CAS No. 50562-79-3) is a promising multifunctional molecule with diverse applications spanning materials science, environmental remediation, and biomedicine. Its unique structural features and reactivity profile make it a valuable platform for innovation. Continued research and development will be essential to overcome challenges and maximize its impact in both academic and industrial settings. --- Keywords: 1-(4-Methylbenzenesulfonyl)-1H-indole-3-carbaldehyde, CAS No. 50562-79-3, Supramolecular Assembly, Heavy Metal Adsorption, Photodynamic Therapy, Green Chemistry, Biomedical Applications.
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(CAS:50562-79-3)1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde
A828175
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Quantity:5g
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